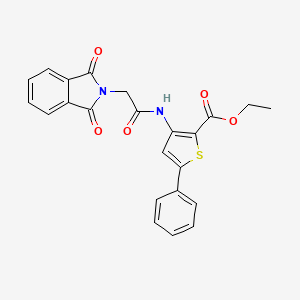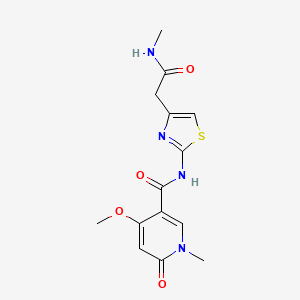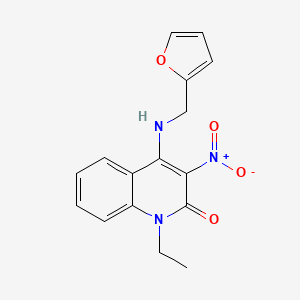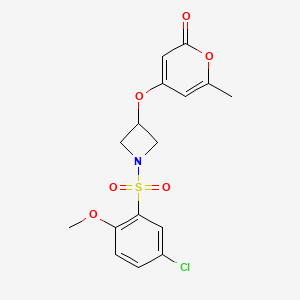![molecular formula C22H21N7O2 B2636231 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920262-19-7](/img/structure/B2636231.png)
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
作用机制
Target of Action
Similar compounds have been reported to have antiproliferative activity against several cancer cell lines .
Mode of Action
It’s suggested that similar compounds could induce apoptosis of cancer cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (mmp), activations of caspase-9/3, up-regulation of the expression of bax, bak and puma, as well as down-regulation of that of bcl-2 and mcl-1 .
Biochemical Pathways
Based on the mode of action, it can be inferred that this compound may affect pathways related to apoptosis and mitochondrial function .
Result of Action
Similar compounds have been reported to demonstrate moderate to good antiproliferative activity against several cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals .
相似化合物的比较
Similar Compounds
- 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,4]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-c]pyrimidin-7-yl}piperazine
Uniqueness
1-(2-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to its specific triazolopyrimidine core, which imparts distinct biological activities. Its methoxybenzoyl and piperazine groups further enhance its pharmacological properties, making it a promising candidate for drug development .
属性
IUPAC Name |
(2-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-10-6-5-9-17(18)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMACWVYCHFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2636154.png)
![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2636160.png)


![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)
![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)

amino}propanamide](/img/structure/B2636166.png)


